molecular formula C15H19N3O2S B5763254 5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione

5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione

Cat. No.: B5763254
M. Wt: 305.4 g/mol
InChI Key: XINHKGNHCGZRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and biological activity. The presence of a methoxyphenyl group and a piperidinylmethyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include:

    Reagents: Hydrazides, carbon disulfide, base (e.g., potassium hydroxide)

    Solvents: Ethanol or other suitable organic solvents

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency

    Purification techniques: Such as recrystallization or chromatography to achieve the desired purity

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Reduction of the oxadiazole ring

    Substitution: Nucleophilic substitution reactions at the methoxyphenyl group

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Substituted methoxyphenyl derivatives

Scientific Research Applications

5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent

    Biological Studies: Investigation of its interaction with biological targets such as enzymes or receptors

    Industrial Applications: Use as an intermediate in the synthesis of other biologically active compounds

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or bind to receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-oxadiazole-2-thione
  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thione
  • 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thione

Uniqueness

5-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione is unique due to the presence of both the methoxyphenyl and piperidinylmethyl groups. These groups enhance its chemical stability and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-19-13-7-5-12(6-8-13)14-16-18(15(21)20-14)11-17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINHKGNHCGZRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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